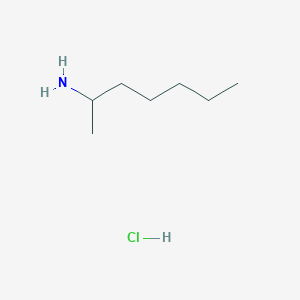
Heptan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptan-2-amine hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of heptane, where an amino group is attached to the second carbon atom, and it is often found in its hydrochloride salt form. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptan-2-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of heptan-2-one with ammonia or an amine in the presence of a reducing agent such as lithium aluminum hydride. The reaction typically occurs in an organic solvent like diethyl ether, followed by acidification with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of heptan-2-nitrile. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
Heptan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like acyl chlorides or acid anhydrides are used in the presence of a base such as pyridine
Major Products Formed
Oxidation: Nitrosoheptane or nitroheptane.
Reduction: Secondary or tertiary heptan-2-amines.
Substitution: Heptan-2-amide or other substituted derivatives
Scientific Research Applications
Heptan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter or neuromodulator.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of certain neurological disorders.
Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of heptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transmission and neuronal activity .
Comparison with Similar Compounds
Similar Compounds
Mecamylamine hydrochloride: A similar compound with a bicyclic structure, used as an antihypertensive agent.
Tuaminoheptane: Another related compound, known for its vasoconstrictive properties .
Uniqueness
Heptan-2-amine hydrochloride is unique due to its specific structure and the position of the amino group on the second carbon atom. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
6159-35-9 |
|---|---|
Molecular Formula |
C7H18ClN |
Molecular Weight |
151.68 g/mol |
IUPAC Name |
heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H17N.ClH/c1-3-4-5-6-7(2)8;/h7H,3-6,8H2,1-2H3;1H |
InChI Key |
JOPQZCZKKFHRNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)N.Cl |
Related CAS |
123-82-0 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















